3-Bromo-4-chloropyridine-5-methanol hydrochloride
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Overview
Description
3-Bromo-4-chloropyridine-5-methanol hydrochloride is a chemical compound with the molecular formula C6H6BrCl2NO and a molecular weight of 258.93 g/mol . It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is often used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-4-chloropyridine-5-methanol hydrochloride typically involves the halogenation of pyridine derivativesThe reaction conditions often require the use of catalysts and specific temperature controls to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes, where pyridine derivatives are treated with bromine and chlorine under controlled conditions. The final product is then purified and converted into its hydrochloride salt form for stability and ease of handling .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-4-chloropyridine-5-methanol hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups.
Oxidation and Reduction Reactions: The methanol group can be oxidized to form aldehydes or carboxylic acids, or reduced to form alkanes.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Stille coupling, forming new carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium hydroxide or potassium carbonate are commonly used.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and bases like triethylamine.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while oxidation reactions can produce aldehydes or carboxylic acids .
Scientific Research Applications
3-Bromo-4-chloropyridine-5-methanol hydrochloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Employed in the study of enzyme interactions and as a potential inhibitor in biochemical assays.
Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-Bromo-4-chloropyridine-5-methanol hydrochloride involves its interaction with specific molecular targets. In biological systems, it may act as an inhibitor by binding to active sites on enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
3-Bromo-4-chloropyridine: Lacks the methanol group, making it less versatile in certain reactions.
4-Chloro-3-methylpyridine: Contains a methyl group instead of a bromine atom, leading to different reactivity.
3-Bromo-5-chloropyridine: The position of the chlorine atom is different, affecting its chemical properties.
Uniqueness
3-Bromo-4-chloropyridine-5-methanol hydrochloride is unique due to the presence of both bromine and chlorine atoms along with a methanol group. This combination allows for a wide range of chemical reactions and applications, making it a valuable compound in various fields of research .
Properties
IUPAC Name |
(5-bromo-4-chloropyridin-3-yl)methanol;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrClNO.ClH/c7-5-2-9-1-4(3-10)6(5)8;/h1-2,10H,3H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REUPDMPLEVGWHT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C=N1)Br)Cl)CO.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrCl2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.92 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2121514-38-1 |
Source
|
Record name | 3-Pyridinemethanol, 5-bromo-4-chloro-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2121514-38-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
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